molecular formula C17H13ClN2O3S B3036340 4-(4-Chlorophenoxy)-5-(methylsulfonyl)-2-phenylpyrimidine CAS No. 339106-25-1

4-(4-Chlorophenoxy)-5-(methylsulfonyl)-2-phenylpyrimidine

Cat. No.: B3036340
CAS No.: 339106-25-1
M. Wt: 360.8 g/mol
InChI Key: VJTHEQZFZWCTPV-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)-5-(methylsulfonyl)-2-phenylpyrimidine, also known as 4CP-5MSP, is a synthetic organic compound belonging to the class of pyrimidines. It is a colorless, crystalline solid with a melting point of 127-128°C. 4CP-5MSP is widely used in scientific research due to its unique properties, such as its ability to act as a catalyst in several reactions.

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel Derivative Synthesis : Researchers synthesized novel derivatives of 4-thiopyrimidine, including compounds similar to 4-(4-Chlorophenoxy)-5-(methylsulfonyl)-2-phenylpyrimidine. These compounds were characterized using NMR, IR, mass spectroscopies, and single-crystal X-ray diffraction, providing insights into their molecular structures (Stolarczyk et al., 2018).

  • Hydrogen-Bond Degenerate Derivatives : Synthesis of hydrogen-bond-degenerate tricyclic pyrrolopyrimidine nucleosides was described, utilizing derivatives similar to the compound . This research contributes to the understanding of pyrimidine derivatives' synthesis (Williams et al., 1998).

Biological and Pharmacological Applications

  • Cytotoxic Activity : A study investigated the cytotoxicity of certain 4-thiopyrimidine derivatives against various cancer cell lines, providing insights into their potential therapeutic applications (Stolarczyk et al., 2018).

  • Antimicrobial Agents : Derivatives of ethyl 4-chloro-2-phenylpyrimidine-4-carboxylate were synthesized and tested for their antimicrobial activity, showing potential as antimicrobial agents (El-kerdawy et al., 1990).

Material Science and Chemistry

  • Nonlinear Optical Exploration : A study explored the nonlinear optical (NLO) properties of thiopyrimidine derivatives, highlighting their potential applications in optoelectronic and high-tech applications (Hussain et al., 2020).

  • Polysiloxane Stationary Phase : Research on 4-(methylsulfonyl)phenyl-containing polysiloxane as a stationary phase for capillary column gas chromatography demonstrated its utility and stability over a wide temperature range (Juvancz et al., 1991).

Properties

IUPAC Name

4-(4-chlorophenoxy)-5-methylsulfonyl-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3S/c1-24(21,22)15-11-19-16(12-5-3-2-4-6-12)20-17(15)23-14-9-7-13(18)8-10-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTHEQZFZWCTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN=C(N=C1OC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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